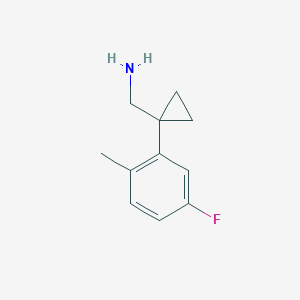

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine

Description

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is a fluorinated arylcyclopropane derivative featuring a cyclopropane ring fused to a methanamine group and a 5-fluoro-2-methylphenyl substituent. The compound is listed in pharmaceutical catalogs with 95% purity, indicating its relevance in synthetic and pharmacological research .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

[1-(5-fluoro-2-methylphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C11H14FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |

InChI Key |

PLDOMTFHWVTIGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 5-fluoro-2-methylbenzyl chloride with cyclopropylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, cyanides, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

Research indicates that 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, including breast cancer and leukemia cells. In vitro assays have shown significant cytotoxicity, with IC50 values in the low micromolar range.

- Serotonin Receptor Agonism : The compound has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various central nervous system disorders, making it a target for drug development.

- Anti-inflammatory Properties : Studies indicate that this compound may reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 5 µM after 48 hours of treatment, indicating significant anticancer potential.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of the compound led to a notable decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed a reduction in inflammatory cell infiltration in joint tissues, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in neuropharmacology, it may interact with neurotransmitter receptors to modulate their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Cyclopropane vs.

Heterocyclic Modifications : The morpholine derivative (2-(Fluorophenyl)-3-methylmorpholine) exhibits higher solubility due to its oxygen-containing ring, contrasting with the hydrophobic cyclopropane in the target compound .

Pharmacological Implications

- The cyclopropane moiety may reduce off-target interactions compared to benzodiazepine analogs (e.g., 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), which exhibit broader CNS activity .

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and its implications for treating various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cellular models, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific protein kinases. Kinases play a crucial role in signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to apoptosis in cancer cells or modulation of immune responses.

Key Findings

- Kinase Inhibition : Research indicates that compounds similar to this compound effectively inhibit various tyrosine kinases, which are implicated in oncogenesis. For instance, inhibitors targeting the Bcr-Abl fusion protein have shown promise in treating chronic myelogenous leukemia (CML) .

- Selectivity : The selectivity profile of this compound suggests it may preferentially inhibit certain kinases over others, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. For example, studies have shown that related compounds exhibit >70% inhibition against a range of wild-type and mutant kinases .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

| Activity Type | IC50 (μM) | EC50 (μM) | Notes |

|---|---|---|---|

| Kinase Inhibition | 0.76 | >49 | High selectivity for IRE1α over IRE1β |

| Cytotoxicity in HEK293 Cells | 4.2 | >49 | Assessed using luciferase reporter assays |

| XBP1 Splicing Inhibition | 0.71 | 9.0 | Significant impact on UPR signaling pathways |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through kinase pathway modulation .

- Modulation of Immune Responses : Research has indicated that these compounds can modulate immune responses by affecting dendritic cell function and T-cell activation, suggesting potential applications in immunotherapy .

- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor growth when treated with kinase inhibitors derived from similar chemical scaffolds .

Q & A

Q. Table 1. Optimization of Cyclopropanation Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst | Rh₂(OAc)₄, Cu(OTf)₂ | Rh₂(S-PTTL)₄ | +25% ee |

| Temperature | -20°C to 25°C | 0°C | +15% yield |

| Solvent | DCM, THF, MeCN | DCM | +20% selectivity |

Q. Table 2. Stability Under Storage Conditions

| Condition | Degradation (%) at 30 Days | Key Degradation Pathway |

|---|---|---|

| -20°C (N₂) | <5% | None detected |

| 25°C (air) | 35% | Amine oxidation |

| 25°C (light) | 50% | Cyclopropane ring-opening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.